molecular formula C13H8Cl2N4 B12799499 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- CAS No. 35252-63-2

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-

Cat. No.: B12799499
CAS No.: 35252-63-2
M. Wt: 291.13 g/mol
InChI Key: XXAHRNBZYOZXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring and the phenyl-pyrrole substituent contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1-phenyl-1H-pyrrole. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like aluminum chloride . The reaction mixture is maintained at low temperatures to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions of the triazine ring.

Chemical Reactions Analysis

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The phenyl-pyrrole substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- can be compared with other triazine derivatives such as:

The unique combination of the triazine ring and the phenyl-pyrrole substituent in 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

35252-63-2

Molecular Formula

C13H8Cl2N4

Molecular Weight

291.13 g/mol

IUPAC Name

2,4-dichloro-6-(1-phenylpyrrol-2-yl)-1,3,5-triazine

InChI

InChI=1S/C13H8Cl2N4/c14-12-16-11(17-13(15)18-12)10-7-4-8-19(10)9-5-2-1-3-6-9/h1-8H

InChI Key

XXAHRNBZYOZXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.